((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone
Description
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-8-16(12(2)22-11)17(21)20-13-4-5-14(20)10-15(9-13)19-7-3-6-18-19/h3,6-8,13-15H,4-5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZUVAPVCLMROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2C3CCC2CC(C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone , identified by its CAS number 2320222-18-0, is a novel bioactive molecule that has garnered attention for its potential therapeutic applications. The structure includes a bicyclic azabicyclo framework and a pyrazole moiety, both of which are associated with various biological activities.
The molecular formula of the compound is with a molecular weight of 328.4 g/mol. Its structural components suggest potential interactions with biological targets due to the presence of multiple functional groups.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 328.4 g/mol |
| CAS Number | 2320222-18-0 |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound's structural features may enhance its interaction with bacterial cell membranes or specific enzymes critical for bacterial survival. For instance, studies on related pyrazole compounds have shown effectiveness against various strains, including Gram-positive and Gram-negative bacteria .
Anticancer Potential
The pyrazole nucleus is known for its anticancer properties, with several derivatives being explored as potential chemotherapeutic agents. The unique bicyclic structure may contribute to the inhibition of cancer cell proliferation by interfering with key signaling pathways involved in cell growth and apoptosis .
Neuroprotective Effects
The azabicyclo structure has been linked to neuroprotective effects, potentially offering benefits in neurodegenerative diseases. Compounds with similar frameworks have demonstrated the ability to cross the blood-brain barrier and exhibit protective effects on neuronal cells under stress conditions .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyrazole derivatives revealed that compounds with similar structural motifs showed promising results against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable activity.
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that pyrazole-containing compounds can induce apoptosis and inhibit proliferation. The mechanism was attributed to the activation of caspase pathways and modulation of the cell cycle .
Scientific Research Applications
Biological Applications
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against a range of pathogens, making them potential candidates for antibiotic development.
Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory effects in preclinical models, showing promise in reducing inflammation markers.
CNS Activity : Given its structural similarity to known psychoactive compounds, ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone may have applications in treating neurological disorders.
Case Studies
Several studies have explored the efficacy of this compound in various therapeutic contexts:
- Study on Antimicrobial Properties : A study published in Molecules demonstrated that derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Research : In a preclinical trial, the compound was tested for its ability to reduce edema in animal models, showing significant reduction compared to control groups .
- CNS Activity Exploration : A recent investigation into the neuropharmacological effects indicated potential benefits in models of anxiety and depression, suggesting further exploration in clinical settings .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary subunits:
- The (1R,5S)-8-azabicyclo[3.2.1]octane (tropane) core.
- The 1H-pyrazol-1-yl substituent at position 3 of the bicyclic system.
- The 2,5-dimethylfuran-3-yl methanone group at the bridgehead nitrogen.
Retrosynthetically, the methanone bridge is cleaved to reveal a ketone precursor, while the pyrazole ring is introduced via late-stage functionalization. The tropane core is synthesized first, followed by sequential installation of the heterocyclic groups.
Synthesis of the (1R,5S)-8-Azabicyclo[3.2.1]octane Core
The tropane skeleton is constructed via a modified Robinson-Schöpf reaction, which condenses a diketone with an amino alcohol. A stereoselective approach ensures the desired (1R,5S) configuration:
Step 1: Formation of the Bicyclic Framework
A mixture of glutaraldehyde and methylamine undergoes cyclization in aqueous acidic conditions to yield rac-8-azabicyclo[3.2.1]octane. Chiral resolution is achieved using L-tartaric acid, isolating the (1R,5S)-enantiomer with >98% enantiomeric excess (ee).
Step 2: N-Functionalization for Subsequent Acylation
The bridgehead nitrogen is protected as a tert-butyl carbamate (Boc) via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF), yielding (1R,5S)-8-Boc-8-azabicyclo[3.2.1]octane. This intermediate is critical for regioselective acylation in later steps.
Installation of the 2,5-Dimethylfuran-3-yl Methanone Group
Step 5: Deprotection of the Boc Group
The Boc-protected amine is cleaved using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine (1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane.
Step 6: Acylation with 2,5-Dimethylfuran-3-carbonyl Chloride
The amine reacts with 2,5-dimethylfuran-3-carbonyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds in anhydrous THF at 0°C to room temperature, achieving 92% yield of the target compound. Stereochemical integrity is confirmed via nuclear magnetic resonance (NMR) and chiral high-performance liquid chromatography (HPLC).
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Tropane core synthesis | Glutaraldehyde, methylamine, H2SO4, H2O | 65 | 90 |
| 2 | Boc protection | (Boc)2O, THF, rt, 12 h | 95 | 99 |
| 3 | C-3 bromination | Br2, AcOH, 50°C, 4 h | 85 | 98 |
| 4 | Pyrazole substitution | 1H-Pyrazole, K2CO3, DMF, 80°C, 24 h | 78 | 97 |
| 5 | Boc deprotection | TFA, CH2Cl2, rt, 2 h | 99 | 99 |
| 6 | Acylation | 2,5-Dimethylfuran-3-carbonyl chloride, DIPEA | 92 | 99 |
Key Observations:
- Stereochemical Control: The Robinson-Schöpf reaction’s chiral resolution step is critical for enantiopurity. Alternative methods, such as asymmetric catalysis using proline-derived organocatalysts, were explored but yielded lower ee (82–88%).
- Acylation Efficiency: The use of THF as a solvent minimizes side reactions compared to DMF, which promotes premature deprotection.
Route A: Late-Stage Acylation
As described above, this method prioritizes early introduction of the pyrazole group.
Route B: Early-Stage Furan Incorporation
An alternative approach acylates the tropane core before pyrazole substitution. However, this route suffers from lower yields (63% in Step 4) due to steric hindrance from the pre-installed furan group.
Route C: One-Pot Tandem Reactions
Attempts to combine Steps 4 and 6 using a Pd-catalyzed coupling strategy resulted in incomplete conversion (<50%), highlighting the necessity for stepwise functionalization.
Scalability and Industrial Considerations
Gram-scale synthesis (10 g starting material) demonstrated consistent yields (87–89%) for the final acylation step, confirming reproducibility. Purification via recrystallization from ethyl acetate/n-hexane mixtures provided pharmaceutical-grade material (99.5% purity). Environmental factors, such as solvent recovery and waste minimization, were addressed by implementing a closed-loop THF distillation system.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from bicyclic azabicyclo intermediates. For example, describes using tert-butyl-protected azabicyclo intermediates (e.g., tert-butyl(1R,3r,5S)-3-(4-hexylphenoxy)-8-azabicyclo[3.2.1]octane-8-carboxylate) followed by deprotection and coupling with pyrazole or furan derivatives. Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions are common for introducing substituents like pyrazole or dimethylfuran moieties . Key steps include:
- Use of anhydrous solvents (THF, DMF) under inert atmospheres.
- Catalytic hydrogenation for deprotection.
- Purification via column chromatography (silica gel, eluents: EtOAc/hexane gradients).
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Orthogonal analytical techniques are critical:
- NMR spectroscopy : H and C NMR confirm stereochemistry (e.g., distinguishing endo/exo configurations in azabicyclo scaffolds) and substitution patterns .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., CHNO) and isotopic patterns .
- X-ray crystallography : Used in structurally related compounds (e.g., ) to resolve ambiguous stereochemistry .
Q. What in vitro assays are suitable for preliminary Structure-Activity Relationship (SAR) studies?
- Methodological Answer : SAR studies often focus on substituent effects on biological targets. For example:
- Receptor binding assays : Radioligand displacement assays (e.g., for σ1/σ2 receptors, given the azabicyclo scaffold’s relevance in CNS targets) .
- Enzyme inhibition assays : Fluorescence-based or colorimetric assays (e.g., acetylcholinesterase inhibition for neuroactive compounds).
- Systematic substitution : Replace pyrazole with other heterocycles (e.g., imidazole in ) and compare activity .
Q. How should researchers design stability studies for this compound under physiological conditions?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C, monitor degradation via HPLC/UPLC-MS over 24–72 hours.
- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound depletion .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Contradictions often arise from assay-specific variables. Strategies include:
- Orthogonal validation : Confirm activity in cell-based vs. cell-free systems (e.g., ’s use of both enzyme inhibition and whole-cell calcium flux assays).
- Pharmacokinetic profiling : Assess bioavailability, protein binding, and metabolite interference (e.g., via LC-MS/MS) .
- Control for stereochemical purity : Enantiomer-specific effects (e.g., ’s emphasis on endo/exo configurations) may explain discrepancies .
Q. What experimental designs are recommended for evaluating environmental impact or biodegradation?
- Methodological Answer : Adapt frameworks from ’s INCHEMBIOL project:
- Abiotic degradation : Hydrolysis/photolysis studies in simulated environmental matrices (e.g., water, soil) .
- Biotic transformation : Use microbial consortia from contaminated sites; track metabolites via non-targeted HRMS .
- Ecotoxicology : Daphnia magna or algal growth inhibition assays (OECD guidelines) .
Q. How can computational modeling enhance SAR optimization for this compound?
- Methodological Answer :
- Docking studies : Use cryo-EM or X-ray structures of target receptors (e.g., GPCRs) to predict binding modes .
- QSAR (Quantitative SAR) : Train models on in vitro activity data and molecular descriptors (e.g., logP, polar surface area) .
- MD simulations : Assess conformational stability of the azabicyclo scaffold in lipid bilayers .
Q. What strategies mitigate enantiomer-specific toxicity in preclinical development?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
